molecular formula C11H14F3NO B13170007 2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol

2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol

Cat. No.: B13170007
M. Wt: 233.23 g/mol
InChI Key: DBHGTVSFCLFFJL-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine and a reducing agent. One common method is the reductive amination of 4-(trifluoromethyl)benzaldehyde with butylamine, followed by reduction with sodium borohydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2-keto-1-[4-(trifluoromethyl)phenyl]butan-1-ol.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobicity or enhanced stability.

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The amino and hydroxyl groups can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[4-(trifluoromethyl)phenyl]propan-1-ol
  • 2-Amino-1-[4-(trifluoromethyl)phenyl]propan-1-ol
  • 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole

Uniqueness

2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol is unique due to its specific combination of functional groups and the presence of the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol

InChI

InChI=1S/C11H14F3NO/c1-2-9(15)10(16)7-3-5-8(6-4-7)11(12,13)14/h3-6,9-10,16H,2,15H2,1H3

InChI Key

DBHGTVSFCLFFJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=C(C=C1)C(F)(F)F)O)N

Origin of Product

United States

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